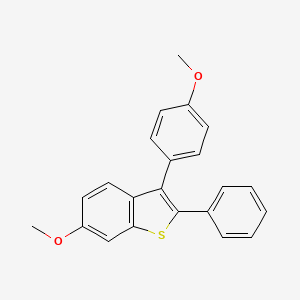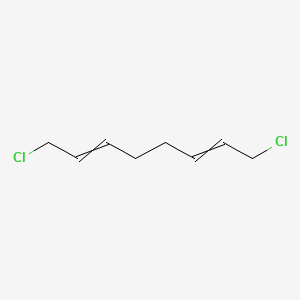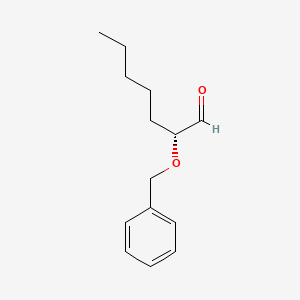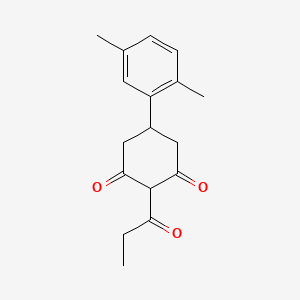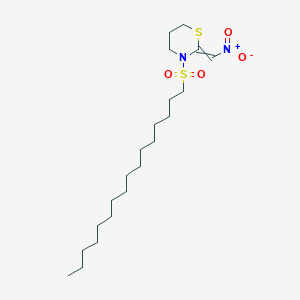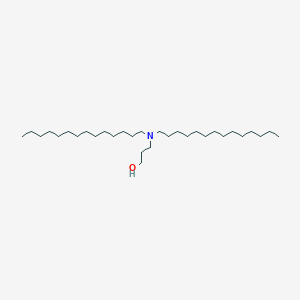
2-Methyl-2-nitro-3-oxononyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nitro-3-oxononyl acetate is an organic compound with a complex structure that includes nitro, oxo, and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-3-oxononyl acetate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by esterification. The nitration process typically uses nitric acid as the nitrating agent under controlled temperature conditions to introduce the nitro group. The esterification step involves reacting the nitrated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitro-3-oxononyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .
Scientific Research Applications
2-Methyl-2-nitro-3-oxononyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and acetate groups into other molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitro-3-oxononyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: Similar in structure but lacks the acetate group.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon skeleton.
3-Nitro-2-oxopropyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
2-Methyl-2-nitro-3-oxononyl acetate is unique due to the combination of nitro, oxo, and acetate groups in a single molecule
Properties
CAS No. |
88226-44-2 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2-methyl-2-nitro-3-oxononyl) acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-5-6-7-8-11(15)12(3,13(16)17)9-18-10(2)14/h4-9H2,1-3H3 |
InChI Key |
BSCBMLBELMXFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C)(COC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
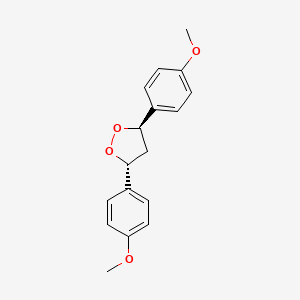
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
